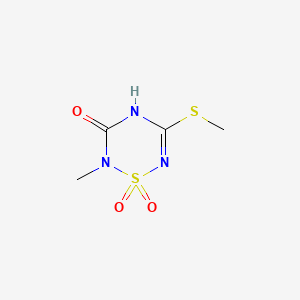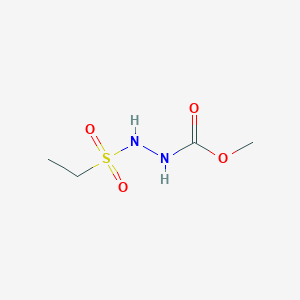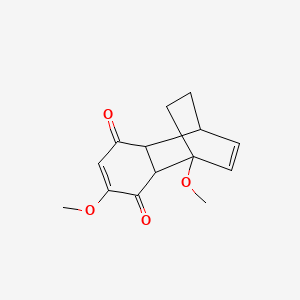![molecular formula C15H13N3O2 B14613323 Methanone, (4-ethoxy-1H-pyrazolo[3,4-b]pyridin-5-yl)phenyl- CAS No. 57259-58-2](/img/structure/B14613323.png)
Methanone, (4-ethoxy-1H-pyrazolo[3,4-b]pyridin-5-yl)phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone, (4-ethoxy-1H-pyrazolo[3,4-b]pyridin-5-yl)phenyl- is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is fused with a phenyl ring substituted with an ethoxy group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methanone, (4-ethoxy-1H-pyrazolo[3,4-b]pyridin-5-yl)phenyl- typically involves the construction of the pyrazolo[3,4-b]pyridine core followed by functionalization of the phenyl ring. One common method involves the condensation of diphenylhydrazone with pyridine in the presence of iodine . Another approach is the Buchwald–Hartwig reaction, where intermediate compounds are coupled with ethyl 3-aminobenzoate or ethyl 4-aminobenzoate .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for large-scale production. These methods include the use of palladium-catalyzed reactions, such as the Miyaura borylation reaction and Suzuki coupling, to introduce various functional groups .
Analyse Des Réactions Chimiques
Types of Reactions
Methanone, (4-ethoxy-1H-pyrazolo[3,4-b]pyridin-5-yl)phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid for deprotection, sodium hydroxide for base-catalyzed reactions, and various palladium catalysts for coupling reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives .
Applications De Recherche Scientifique
Methanone, (4-ethoxy-1H-pyrazolo[3,4-b]pyridin-5-yl)phenyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of methanone, (4-ethoxy-1H-pyrazolo[3,4-b]pyridin-5-yl)phenyl- involves the inhibition of specific kinases. The compound binds to the ATP purine binding site of kinases, such as cyclin-dependent kinases (CDKs) and TRKs, forming hydrogen bonds with key amino acid residues. This binding inhibits the kinase activity, leading to the disruption of downstream signaling pathways involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: A closely related compound with similar biological activities.
1H-Pyrazolo[3,4-c]pyridine: Another member of the pyrazolopyridine family with distinct substitution patterns.
1H-Pyrazolo[4,3-c]pyridine: Known for its kinase inhibitory activity.
Uniqueness
Methanone, (4-ethoxy-1H-pyrazolo[3,4-b]pyridin-5-yl)phenyl- is unique due to its specific substitution pattern, which enhances its selectivity and potency as a kinase inhibitor. The presence of the ethoxy group on the phenyl ring contributes to its distinct pharmacokinetic properties, making it a promising candidate for further drug development .
Propriétés
Numéro CAS |
57259-58-2 |
|---|---|
Formule moléculaire |
C15H13N3O2 |
Poids moléculaire |
267.28 g/mol |
Nom IUPAC |
(4-ethoxy-2H-pyrazolo[3,4-b]pyridin-5-yl)-phenylmethanone |
InChI |
InChI=1S/C15H13N3O2/c1-2-20-14-11(8-16-15-12(14)9-17-18-15)13(19)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,16,17,18) |
Clé InChI |
UUFCJXBBFXOXKY-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=NC2=NNC=C12)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Oxo-4-[2-(2-phosphonophenyl)hydrazinylidene]-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14613253.png)
![2-[(E)-(2-Methylbutan-2-yl)diazenyl]propan-2-ol](/img/structure/B14613261.png)


![2,2'-({4-[2-(5H-Tetrazol-5-ylidene)hydrazinyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14613286.png)
![6H-Indeno[5,4-b]thiophene, 7,8-dihydro-](/img/structure/B14613298.png)
![1-[2-(4-Chlorophenyl)propyl]imidazole;nitric acid](/img/structure/B14613301.png)
![Piperazine, 1-(2,4-dichlorophenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]-](/img/structure/B14613302.png)
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[1-methyl-1-(phenylsulfonyl)ethyl]-](/img/structure/B14613313.png)



